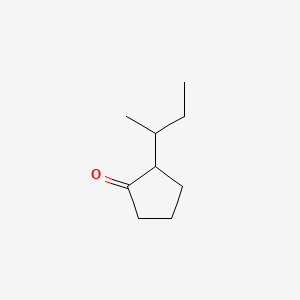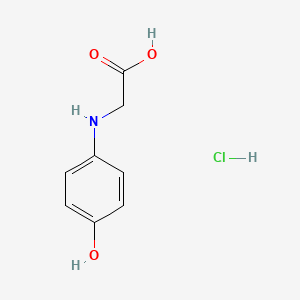![molecular formula C8H12O2 B13813718 [(2S,3R)-3-but-1-ynyl-3-methyloxiran-2-yl]methanol](/img/structure/B13813718.png)
[(2S,3R)-3-but-1-ynyl-3-methyloxiran-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S,3R)-3-but-1-ynyl-3-methyloxiran-2-yl]methanol is a chiral compound with significant potential in various fields of scientific research. This compound features an oxirane ring, a butynyl group, and a hydroxymethyl group, making it a versatile molecule for synthetic and analytical chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3R)-3-but-1-ynyl-3-methyloxiran-2-yl]methanol typically involves the enantioselective epoxidation of an alkyne precursor. One common method includes the use of a chiral catalyst to achieve high enantioselectivity. The reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. Flow microreactor systems have been shown to be efficient and sustainable for the synthesis of similar compounds .
Analyse Des Réactions Chimiques
Types of Reactions
[(2S,3R)-3-but-1-ynyl-3-methyloxiran-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The oxirane ring can undergo nucleophilic substitution to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various substituted oxiranes.
Applications De Recherche Scientifique
[(2S,3R)-3-but-1-ynyl-3-methyloxiran-2-yl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of [(2S,3R)-3-but-1-ynyl-3-methyloxiran-2-yl]methanol involves its interaction with specific molecular targets. The oxirane ring can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The butynyl group may also participate in interactions with enzymes and receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-3-alkyl- and alkenylglutamates: These compounds share the chiral centers and similar functional groups but differ in their specific substituents.
(2S,3R)-3-methylglutamate: Another chiral compound with similar stereochemistry but different functional groups.
Uniqueness
[(2S,3R)-3-but-1-ynyl-3-methyloxiran-2-yl]methanol is unique due to its combination of an oxirane ring, a butynyl group, and a hydroxymethyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H12O2 |
|---|---|
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
[(2S,3R)-3-but-1-ynyl-3-methyloxiran-2-yl]methanol |
InChI |
InChI=1S/C8H12O2/c1-3-4-5-8(2)7(6-9)10-8/h7,9H,3,6H2,1-2H3/t7-,8+/m0/s1 |
Clé InChI |
PXTXOQBMMOVDHQ-JGVFFNPUSA-N |
SMILES isomérique |
CCC#C[C@@]1([C@@H](O1)CO)C |
SMILES canonique |
CCC#CC1(C(O1)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4-(3-Chlorobenzo[b]thiophen-2-yl)-2,3-dichlorophenoxy]acetic acid](/img/structure/B13813668.png)


![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylprop-2-enyl carbonate](/img/structure/B13813689.png)

![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)-](/img/structure/B13813705.png)

![Tert-butyl N-methyl-N-{2-[(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-YL)methyl]cyclohexyl}carbamate](/img/structure/B13813725.png)

![8-Ethyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13813735.png)

